SC-VC-Pab-mmae

ADC Conjugation Linker Chemistry Drug-to-Antibody Ratio (DAR)

SC-VC-PAB-MMAE (NHS ester) enables stable lysine-directed ADC conjugation, avoiding maleimide-related DAR heterogeneity and plasma deconjugation. It harnesses the clinically validated vc-MMAE platform (consistent PK across 8 Phase 1 ADCs) and drives superior immunogenic cell death (ICD) vs. DM1/DM4/DXd, potentiating anti-tumor immunity and ICI combination strategies.

Molecular Formula C68H105N11O17
Molecular Weight 1348.6 g/mol
Cat. No. B2580650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSC-VC-Pab-mmae
Molecular FormulaC68H105N11O17
Molecular Weight1348.6 g/mol
Structural Identifiers
InChIInChI=1S/C68H105N11O17/c1-15-42(8)59(50(93-13)37-54(83)78-36-22-26-49(78)61(94-14)43(9)62(86)71-44(10)60(85)46-23-17-16-18-24-46)76(11)66(90)57(40(4)5)75-65(89)58(41(6)7)77(12)68(92)95-38-45-29-31-47(32-30-45)72-63(87)48(25-21-35-70-67(69)91)73-64(88)56(39(2)3)74-51(80)27-19-20-28-55(84)96-79-52(81)33-34-53(79)82/h16-18,23-24,29-32,39-44,48-50,56-61,85H,15,19-22,25-28,33-38H2,1-14H3,(H,71,86)(H,72,87)(H,73,88)(H,74,80)(H,75,89)(H3,69,70,91)/t42-,43+,44+,48-,49-,50+,56-,57-,58-,59-,60+,61+/m0/s1
InChIKeyIOJRSUDQDOZEEX-SBEKVBMRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

SC-VC-Pab-MMAE: A Chemical Overview for ADC Drug-Linker Conjugate Procurement


SC-VC-Pab-mmae (CAS 2259318-46-0), also designated as NHS-VC-PAB-MMAE, is a drug-linker conjugate engineered for antibody-drug conjugate (ADC) development. The compound is comprised of the anti-mitotic tubulin inhibitor monomethyl auristatin E (MMAE) covalently linked to a cleavable SC-VC-PAB linker . This construct is designed to facilitate targeted payload delivery via conjugation to a monoclonal antibody (mAb), with intracellular release of MMAE triggered by lysosomal cathepsin B cleavage of the valine-citrulline dipeptide sequence followed by self-immolation of the PAB spacer [1].

Why SC-VC-Pab-MMAE Is Not Interchangeable with Other VC-PABC-MMAE Linker Constructs


In the context of ADC development, linker-payload constructs sharing the same cytotoxic warhead (MMAE) and a similar valine-citrulline-p-aminobenzylcarbamate (VC-PABC) cleavage motif are not functionally interchangeable. Critical parameters for drug-linker selection, including solubility, conjugation chemistry, conjugate stability, and downstream pharmacokinetic (PK) profiles, are exquisitely sensitive to subtle variations in the linker structure and terminal reactive group [1]. For example, the choice between a maleimide-terminated linker (e.g., MC-VC-PABC-MMAE, CAS 646502-53-6) and an N-hydroxysuccinimide (NHS) ester-terminated linker (SC-VC-Pab-mmae) dictates distinct antibody conjugation strategies and resulting ADC homogeneity, which in turn affects efficacy and tolerability . Furthermore, modifications to the linker backbone itself have been shown to alter plasma stability and cathepsin B-mediated drug release rates, directly impacting the therapeutic window of the final ADC [2].

Comparative Evidence for SC-VC-Pab-MMAE in ADC Development and Procurement


Linker Structure and Conjugation Chemistry: NHS Ester vs. Maleimide Reactive Groups

SC-VC-Pab-mmae contains an N-hydroxysuccinimide (NHS) ester reactive group for conjugation to lysine residues on an antibody, while the closely related analog MC-VC-PABC-MMAE (CAS 646502-53-6) utilizes a maleimide group for conjugation to cysteine thiols. The NHS ester on SC-VC-Pab-mmae reacts with primary amines (lysine side chains) at pH 7.5–8.5, forming a stable amide bond . This results in a heterogeneous ADC with a variable drug-to-antibody ratio (DAR) and a different hydrophilicity profile compared to the thioether linkage formed by maleimide conjugation, which can impact ADC aggregation propensity and in vivo clearance rates .

ADC Conjugation Linker Chemistry Drug-to-Antibody Ratio (DAR)

Solubility and Formulation Properties of SC-VC-Pab-MMAE

The solubility profile of a drug-linker construct is a critical determinant for the efficiency and scale of bioconjugation reactions. SC-VC-Pab-mmae demonstrates high solubility in DMSO at concentrations of at least 100 mg/mL . While both the target compound and the comparator MC-VC-PABC-MMAE exhibit high DMSO solubility, the presence of the NHS ester in SC-VC-Pab-mmae makes it highly susceptible to hydrolysis. This property necessitates strict control over moisture during handling and storage, as it can degrade the reactive group and compromise conjugation efficiency. In contrast, the maleimide group in MC-VC-PABC-MMAE is more stable to hydrolysis under similar conditions, representing a key differential handling and procurement consideration.

ADC Formulation Solubility Bioconjugation

Impact of Linker Modification on ADC Plasma Stability and Drug Release

The design of the linker, including the spacer and self-immolative group, directly influences ADC stability in circulation and the rate of payload release. In a comparative study evaluating SCT200 (anti-EGFR antibody)-linker-MMAE conjugates, it was demonstrated that altering the linker architecture relative to the standard MC-VC-PABC-MMAE design led to quantifiable differences in both plasma stability and the rate of cathepsin B-mediated drug release [1]. While the study did not test the exact SC-VC-Pab linker structure, it established the principle that modifications to the VC-PABC core motif produce ADCs with distinct stability and drug release kinetics, which are key determinants of in vivo efficacy and toxicity [1].

ADC Stability Cathepsin B Cleavage Pharmacokinetics

Primary Application Scenarios for SC-VC-Pab-MMAE in ADC Research and Development


Generation of Lysine-Conjugated ADCs for Antigen-Specific Cytotoxicity Studies

SC-VC-Pab-mmae is the optimal reagent for synthesizing ADCs via random lysine conjugation. Its NHS ester group reacts with the ε-amino group of lysine residues on an antibody of interest under mild conditions, enabling the rapid generation of novel ADC constructs for in vitro validation and proof-of-concept in vivo efficacy studies . This method is particularly useful when rapid production of a functional ADC is prioritized over achieving a homogeneous DAR profile.

Direct Comparative Analysis of NHS vs. Maleimide Conjugation Strategies on ADC Performance

For researchers aiming to investigate the impact of conjugation chemistry on ADC function, SC-VC-Pab-mmae serves as the definitive NHS ester-containing comparator to the more widely used maleimide-based MC-VC-PABC-MMAE. Parallel synthesis of ADCs using both linkers allows for a head-to-head assessment of how the conjugation site (lysine vs. cysteine) influences critical parameters such as ADC aggregation, serum stability, and pharmacokinetic clearance .

Investigating the Influence of Linker Hydrophilicity on ADC Clearance and Efficacy

The SC-VC-Pab linker structure is reported to incorporate a PEG-like element or a related polar group intended to increase linker hydrophilicity. The use of SC-VC-Pab-mmae is therefore indicated in studies designed to evaluate the effect of linker hydrophilicity on ADC performance. Conjugating SC-VC-Pab-mmae to an antibody and comparing the resulting ADC against a more hydrophobic maleimide-linked counterpart (e.g., MC-VC-PABC-MMAE conjugate) can provide data on differential in vivo clearance rates, with more hydrophilic linkers often associated with slower clearance and improved therapeutic index [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for SC-VC-Pab-mmae

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.